molecular formula C6H6BrNS B1277950 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 1080642-17-6

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No. B1277950
CAS RN: 1080642-17-6
M. Wt: 204.09 g/mol
InChI Key: DMQBHCRIFUDQMJ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole" is a brominated thiazole derivative. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in drug discovery programs . Although the provided papers do not directly discuss "this compound," they do provide insights into the synthesis, structure, and properties of related brominated thiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated thiazole derivatives often involves the use of synthons that can introduce bromine atoms into the thiazole ring. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of 4-bromodifluoromethyl thiazoles . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions that would lead to the formation of the cyclopenta[d]thiazole ring system.

Molecular Structure Analysis

The molecular and crystal structure of brominated thiazole derivatives can be determined using experimental methods such as X-ray single crystal diffraction, as well as theoretical calculations like density functional theory (DFT) . These analyses provide detailed information on the geometrical parameters of the compounds, which are crucial for understanding their chemical behavior. For "this compound," similar methods could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Brominated thiazole derivatives can undergo various chemical reactions, including further halogenation, substitution, and cyclization reactions. For example, bromine-induced cyclization has been used to convert thioureas into thieno[3,2-d]thiazoles . These reactions are influenced by the presence of bromine, which is a good leaving group and can facilitate nucleophilic substitution reactions. The reactivity of "this compound" would likely be similar, with the bromine atom playing a key role in its chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of bromine atoms can significantly affect these properties by altering the electron distribution within the molecule. The properties of "this compound" can be inferred from related compounds, which have been characterized by various spectroscopic methods including IR, UV-Vis, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : A study by Qi-fan (2010) describes the synthesis of related thiazole derivatives, highlighting methodologies that could potentially apply to the synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole (Chen Qi-fan, 2010).
  • Structural Analysis : Research by Tao et al. (2013) on thiazole-based aromatic heterocyclic compounds reveals insights into the structural and electronic properties of such compounds, which could be relevant for understanding this compound (T. Tao et al., 2013).

Potential Biological and Medicinal Applications

  • Antimicrobial Activity : The study by Ramadan (2010) on benzaldehyde thiazolylhydrazones suggests potential antimicrobial activities, which could be an area of interest for this compound derivatives (E. Ramadan, 2010).
  • Anticancer Properties : Research by Potikha and Brovarets (2020) demonstrates the potential of imidazo[2,1-b][1,3]thiazoles as anticancer agents, indicating a possible avenue for exploring the anticancer applications of this compound derivatives (L. M. Potikha & V. Brovarets, 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole” can be found on the supplier’s website . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBHCRIFUDQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433125
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1080642-17-6
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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